Technical Whitepaper: Strategic Utilization of 2-MOM-3-methylphenylboronic Acid
Technical Whitepaper: Strategic Utilization of 2-MOM-3-methylphenylboronic Acid
Executive Summary
2-MOM-3-methylphenylboronic acid (CAS: 1104195-73-4) is a specialized organoboron intermediate used primarily in the synthesis of polyketides, flavonoids, and sterically congested biaryl pharmaceutical targets. Its structural value lies in the 2-Methoxymethoxy (MOM) group, which serves as a robust protecting group for the phenol functionality during basic cross-coupling conditions (Suzuki-Miyaura), while the 3-Methyl substituent provides necessary steric bulk or structural activity relationship (SAR) modulation.
This guide addresses the specific challenges associated with this molecule: steric hindrance at the coupling site (due to the 2,3-substitution pattern) and the acid-lability of the MOM ether.
Part 1: Chemical Identity & Physicochemical Profile
Core Data Table
| Parameter | Specification |
| Chemical Name | (2-(Methoxymethoxy)-3-methylphenyl)boronic acid |
| CAS Number | 1104195-73-4 |
| Molecular Formula | |
| Molecular Weight | 196.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DMSO, DMF, EtOAc; Sparingly soluble in |
| pKa (Boronic Acid) | ~8.5–9.0 (Estimated based on o-alkoxy analogs) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen); Hygroscopic |
Structural Analysis
The molecule features a phenyl ring with three contiguous substituents:
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Position 1 (Boronic Acid): The reactive handle for cross-coupling.[1]
-
Position 2 (MOM Ether): An acetal-based protecting group. It coordinates weakly to Pd, potentially influencing transmetallation rates.
-
Position 3 (Methyl): Induces steric twist, preventing planarity in resulting biaryls (atropisomerism potential).
Part 2: Synthetic Utility & Mechanism[3]
The Orthogonal Protection Strategy
The primary reason to employ the MOM-protected variant rather than the free phenol ((2-hydroxy-3-methylphenyl)boronic acid) is chemoselectivity .
-
Problem: Free phenols in Suzuki couplings can poison Palladium catalysts or undergo competitive O-arylation.
-
Solution: The MOM group is stable to the basic aqueous conditions (
, ) required for Suzuki coupling but can be cleaved quantitatively with mild acid (e.g., HCl/MeOH or TFA) in the final step.
Synthesis Workflow (Graphviz)
The following diagram illustrates the standard synthesis from 2-bromo-6-methylphenol , utilizing Lithium-Halogen exchange to install the boron moiety.
Part 3: Experimental Protocols
Protocol A: Handling & Stability
-
Boroxine Formation: Like all boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible upon exposure to aqueous base during coupling.
-
MOM Stability: The MOM group is acid-sensitive . Avoid using acidic silica gel during purification. Use neutral alumina or add 1% Triethylamine to the eluent if using silica.
Protocol B: Sterically Demanding Suzuki Coupling
Context: The 2-MOM and 3-Methyl groups create significant steric hindrance around the Boron center, slowing down the transmetallation step of the catalytic cycle. Standard conditions (
Optimized Conditions:
-
Catalyst:
(2 mol%) or . -
Ligand: SPhos or XPhos (Buchwald Ligands). These electron-rich, bulky phosphines facilitate oxidative addition and stabilize the crowded Pd-center during transmetallation.
-
Base:
(3.0 equiv) – Anhydrous conditions often work better for hindered substrates than aqueous carbonate. -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
-
Temperature: 90°C – 100°C.
Step-by-Step Workflow:
-
Charge a reaction vial with 2-MOM-3-methylphenylboronic acid (1.2 equiv), Aryl Halide (1.0 equiv),
(0.02 equiv), and SPhos (0.04 equiv). -
Add solid
(3.0 equiv). -
Evacuate and backfill with Argon (3 cycles).
-
Inject degassed Toluene/Water (10:1).
-
Heat to 100°C for 12–18 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine.
-
Note: If the MOM group needs to be removed immediately, treat the crude organic layer with 1M HCl in MeOH for 1 hour at RT.
-
Mechanistic Diagram (Graphviz)
Part 4: Safety & Toxicology[4]
Hazard Identification (GHS)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Specific Chemical Hazards
-
MOM-Cl Precursor Risk: If synthesizing this compound in-house, be aware that Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen . Strict engineering controls (fume hood, glove box) are mandatory during the protection step. The final boronic acid does not carry this specific carcinogenic risk but should be handled as a standard organic irritant.
-
Protodeboronation: Under strong acidic conditions or high heat without base, the C-B bond can cleave, releasing the parent arene (1-MOM-2-methylbenzene).
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters with Arylboronic Acids. Acc. Chem. Res. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability).
